molecular formula C10H13F2N B13598404 1,1-Difluoro-2-methyl-1-phenylpropan-2-amine

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine

Cat. No.: B13598404
M. Wt: 185.21 g/mol
InChI Key: WCFRAVQXVMFJAZ-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine is a chemical compound with the molecular formula C10H13F2N It is a substituted phenethylamine that features a phenyl ring attached to a propan-2-amine backbone, with two fluorine atoms and a methyl group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-methyl-1-phenylpropan-2-amine typically involves the introduction of fluorine atoms into the phenethylamine structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to achieve high yields and purity, often involving multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenethylamine derivatives.

Scientific Research Applications

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methyl-1-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-1-phenylpropan-2-one: Similar structure but lacks the amine group.

    1,1-Difluoro-2-methyl-3-phenylpropan-2-amine: Similar structure with slight variations in the position of substituents.

    2-Fluoromethamphetamine: A psychoactive compound with a similar phenethylamine backbone but different substitution pattern.

Uniqueness

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms can significantly alter its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

1,1-difluoro-2-methyl-1-phenylpropan-2-amine

InChI

InChI=1S/C10H13F2N/c1-9(2,13)10(11,12)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3

InChI Key

WCFRAVQXVMFJAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)(F)F)N

Origin of Product

United States

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